Benzyl D-homoserinate
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Overview
Description
Benzyl D-homoserinate is a chemical compound that belongs to the class of homoserine derivatives It is characterized by the presence of a benzyl group attached to the D-homoserine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl D-homoserinate can be synthesized through several methods. One common approach involves the esterification of D-homoserine with benzyl alcohol in the presence of a suitable catalyst. For instance, a mixture of Boc (D)-homoserine, benzyl bromide, and potassium carbonate in dimethylformamide (DMF) can be stirred overnight to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Benzyl D-homoserinate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under specific conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate (K2CO3) in DMF.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl D-homoserinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl D-homoserinate involves its interaction with specific molecular targets. The benzyl group can participate in hydrophobic interactions, while the homoserine moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Benzyl alcohol: Shares the benzyl group but lacks the homoserine moiety.
D-homoserine: Lacks the benzyl group but shares the homoserine structure.
Benzyl D-serinate: Similar structure but with a serine moiety instead of homoserine.
Uniqueness: Benzyl D-homoserinate is unique due to the combination of the benzyl group and the D-homoserine moiety. This unique structure imparts specific reactivity and biological activity that is not observed in the individual components .
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
benzyl (2R)-2-amino-4-hydroxybutanoate |
InChI |
InChI=1S/C11H15NO3/c12-10(6-7-13)11(14)15-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2/t10-/m1/s1 |
InChI Key |
PIICDTONQLAGTM-SNVBAGLBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CCO)N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCO)N |
Origin of Product |
United States |
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